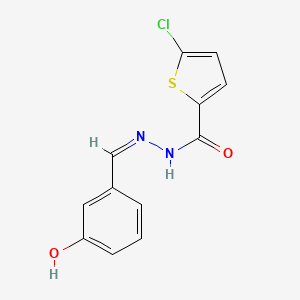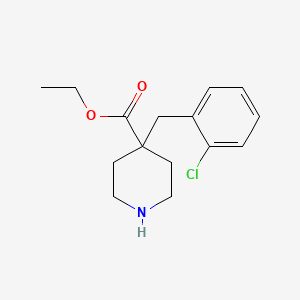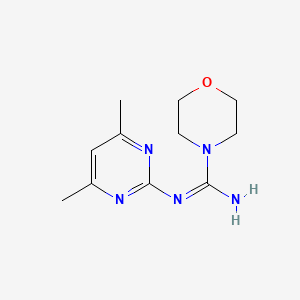
5-chloro-N'-(3-hydroxybenzylidene)-2-thiophenecarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N'-(3-hydroxybenzylidene)-2-thiophenecarbohydrazide, also known as CHBT, is a chemical compound with potential biological and medicinal applications. It belongs to the class of hydrazones and is synthesized using various methods. The compound has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 5-chloro-N'-(3-hydroxybenzylidene)-2-thiophenecarbohydrazide is not fully understood. However, it is believed to act by inhibiting the activity of enzymes and proteins involved in various biological processes. For example, this compound has been shown to inhibit the activity of α-glucosidase, an enzyme involved in carbohydrate metabolism. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce blood glucose levels in diabetic rats by inhibiting α-glucosidase activity. It has also been shown to reduce inflammation by inhibiting COX-2 activity. This compound has been shown to exhibit antifungal activity against various fungal strains, including Candida albicans and Aspergillus niger. It has also been shown to exhibit antitumor activity against various cancer cell lines, including HeLa and MCF-7.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 5-chloro-N'-(3-hydroxybenzylidene)-2-thiophenecarbohydrazide is its potential as a lead compound for drug discovery. Its diverse biological activities make it a promising candidate for the development of new drugs. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in lab experiments. Its potential toxicity and side effects also need to be studied further.
Zukünftige Richtungen
There are many potential future directions for the study of 5-chloro-N'-(3-hydroxybenzylidene)-2-thiophenecarbohydrazide. One direction is the development of new synthetic methods for this compound and its derivatives. Another direction is the study of its potential as a corrosion inhibitor and fluorescent probe for detecting metal ions. The potential use of this compound in drug discovery and materials science also warrants further investigation. The study of its toxicity and side effects is also important for its safe use in various applications. Overall, this compound is a promising compound with diverse biological activities and potential applications in various fields.
Synthesemethoden
5-chloro-N'-(3-hydroxybenzylidene)-2-thiophenecarbohydrazide can be synthesized using various methods. One of the most common methods involves the reaction of 5-chloro-2-thiophenecarboxylic acid hydrazide with 3-hydroxybenzaldehyde in ethanol. The reaction mixture is refluxed for several hours, and the product is obtained by filtration and recrystallization. Other methods include the use of different aldehydes and hydrazides, as well as different solvents and reaction conditions.
Wissenschaftliche Forschungsanwendungen
5-chloro-N'-(3-hydroxybenzylidene)-2-thiophenecarbohydrazide has been studied for its potential biological and medicinal applications. It has been shown to exhibit antimicrobial, antifungal, antitumor, and anti-inflammatory activities. The compound has also been studied for its potential as a corrosion inhibitor and as a fluorescent probe for detecting metal ions. This compound has been used in various scientific research applications, including drug discovery, materials science, and biochemistry.
Eigenschaften
IUPAC Name |
5-chloro-N-[(Z)-(3-hydroxyphenyl)methylideneamino]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O2S/c13-11-5-4-10(18-11)12(17)15-14-7-8-2-1-3-9(16)6-8/h1-7,16H,(H,15,17)/b14-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWKJSSZASVDJKP-AUWJEWJLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=NNC(=O)C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)/C=N\NC(=O)C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[1-(2-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-N-(4-chlorophenyl)-2-cyanoacrylamide](/img/structure/B5317840.png)
![rel-(1S,3R)-3-amino-N-[2-(2-methyl-1H-imidazol-1-yl)benzyl]cyclopentanecarboxamide dihydrochloride](/img/structure/B5317842.png)
![4-bromo-N'-[(3,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5317846.png)
![1-[(4-isopropylphenyl)sulfonyl]pyrrolidine](/img/structure/B5317849.png)
![4-{5-[2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)vinyl]-2-furyl}benzoic acid](/img/structure/B5317859.png)
![6-[2-(4-chlorophenyl)morpholin-4-yl]-N-ethyl-N-methylpyrimidin-4-amine](/img/structure/B5317870.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]alaninamide](/img/structure/B5317885.png)
![1-acetyl-N-[3-(aminocarbonyl)-6-propyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-4-piperidinecarboxamide](/img/structure/B5317893.png)
![N-bicyclo[2.2.1]hept-2-yl-2-{4-[methyl(methylsulfonyl)amino]phenoxy}acetamide](/img/structure/B5317899.png)

![3-propyl-4-[(4-pyrimidin-2-ylpiperazin-1-yl)acetyl]morpholine](/img/structure/B5317916.png)

![2-({[5-(2,5-dichlorophenyl)-2-furyl]methyl}amino)ethanol hydrochloride](/img/structure/B5317929.png)
![1'-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5317935.png)